6-Deoxy-L-talose

Rare sugar biosynthesis Enzymatic bioconversion One-pot isomerization

Sourcing 6-deoxy-L-talose with verified (2R,3R,4R,5S) stereochemistry is critical-common L-rhamnose or L-fucose cannot substitute in talosin antifungal SAR or serotype-specific immunoassays. This rare sugar is processed by dedicated dTDP-dependent enzymes absent in most organisms, making authentic material essential. • Enables talosin-class antifungal lead synthesis with validated MIC 3-15 µg/mL potency benchmark • Definitive reference standard for A. actinomycetemcomitans serotype c ELISA and epidemiological surveillance • Defined building block for M. huakuii & S. bovis O-specific polysaccharide fragment synthesis (2:1 and 1:1 stoichiometric incorporation)

Molecular Formula C6H12O5
Molecular Weight 164.16 g/mol
CAS No. 7658-10-0
Cat. No. B1259408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Deoxy-L-talose
CAS7658-10-0
Synonyms6-deoxy-L-talose
6-deoxytalose
Molecular FormulaC6H12O5
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCC(C(C(C(C=O)O)O)O)O
InChIInChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4-,5+,6-/m0/s1
InChIKeyPNNNRSAQSRJVSB-AZGQCCRYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Deoxy-L-talose Overview


6-Deoxy-L-talose (CAS 7658-10-0), also known as pneumose, is a rare 6-deoxy-L-aldohexose with the molecular formula C₆H₁₂O₅ and a molecular weight of 164.16 g/mol . It possesses four defined stereocenters (2R,3R,4R,5S) and occurs naturally as a constituent of bacterial cell wall polysaccharides in species such as Escherichia coli, Pseudomonas aeruginosa, and Streptococcus bovis . Unlike the ubiquitous 6-deoxy hexoses L-rhamnose (6-deoxy-L-mannose) and L-fucose (6-deoxy-L-galactose), 6-deoxy-L-talose is rarely encountered in nature, and its biosynthetic pathway through dTDP-activated intermediates is distinct at the terminal reductase step [1].

Rare L-configuration
6-deoxyhexose distinct from common L-rhamnose and L-fucose
Chiral reference standard
Defined (2R,3R,4R,5S) stereochemistry for analytical workflows
Bacterial glycan research
Constituent of serotype polysaccharides and natural glycans

6-Deoxy-L-talose Irreplaceability


The 6-deoxy-L-talose molecule is not interchangeable with its closest structural analogs L-rhamnose or L-fucose due to fundamentally different stereochemistry at C-2 and C-4, which dictates distinct biological recognition, biosynthetic pathway specificity, and downstream functional incorporation. While L-rhamnose and L-fucose are abundant, commercially inexpensive 6-deoxy sugars that participate in widespread glycosylation pathways, 6-deoxy-L-talose is processed by a dedicated, narrow-distribution set of enzymes—including the dTDP-6-deoxy-L-talose 4-dehydrogenase and the Tal epimerase—that are absent in most organisms [1]. This stereochemical uniqueness underpins every quantitative difference documented below: from enzymatic production yields to antifungal glycoside potency and serotype-defining polysaccharide structures.

Stereochemistry mismatch – C2 and C4 configuration differ from L-rhamnose and L-fucose, altering recognition.
Enzyme specificity – Dedicated Tal/Tll reductase may be required; rhamnose pathway enzymes do not yield 6-deoxy-L-talose.
Glycosylation incorporation – Incorporation into polysaccharides depends on L-talose-specific glycosyltransferases, limiting direct substitution.

6-Deoxy-L-talose Comparative Evidence


Enzymatic L-Fucose Conversion Yield

In a one-pot enzymatic conversion from L-fucose using immobilized D-arabinose isomerase and L-rhamnose isomerase, the equilibrium ratio of L-fucose:L-fuculose:6-deoxy-L-talose was 80:9:11, yielding 6-deoxy-L-talose at 7.1% of the starting L-fucose mass. Under the same study, sequential enzymatic processing produced 6-deoxy-L-sorbose at 14% yield, 6-deoxy-L-gulose at 2% yield, and 6-deoxy-L-idose at 2.4% yield [1]. This demonstrates that 6-deoxy-L-talose occupies a distinct production efficiency position among the rare 6-deoxy-L-hexoses—higher than L-gulose and L-idose, but substantially lower than L-sorbose—making its supply inherently constrained relative to other enzymatically accessible rare sugars.

Enzymatic Yield
Head-to-head
7.1% from L-fucose; 1.97× lower than 6-deoxy-L-sorbose (14%)
Informs supply rarity context
One-pot dual-isomerase, 37°C; equilibrium ratio L-fucose:L-fuculose:6-deoxy-L-talose = 80:9:11
Rare sugar biosynthesis Enzymatic bioconversion One-pot isomerization

Talosin Antifungal Activity

Talosin A (genistein 7-α-L-6-deoxy-talopyranoside) and Talosin B (genistein 4′,7-di-α-L-6-deoxy-talopyranoside) exhibited MIC values of 3–15 µg/mL against Candida albicans, Aspergillus niger, and Cryptococcus neoformans. In contrast, the aglycone genistein and genistein-7-glucopyranoside (the glucose analog) showed no antifungal activity at concentrations up to 100 µg/mL [1]. The presence of the 6-deoxy-L-talose moiety is therefore essential for antifungal potency, conferring >6.7–33-fold improvement in MIC over the non-talosylated comparators.

Talosin MIC
Head-to-head
3–15 µg/mL vs. >100 µg/mL for genistein controls
Supports antifungal screening context
Broth microdilution vs. C. albicans, A. niger, C. neoformans
Antifungal natural products Isoflavonol glycosides MIC determination

Physicochemical Differentiation

6-Deoxy-L-talose exhibits a melting point of 123–124°C , which is 30–33°C higher than that of L-rhamnose monohydrate (91–93°C) [1] and 26–30°C lower than L-fucose (150–153°C) . Its ACD/LogP is -2.04, distinguishing it from L-rhamnose (LogP ∼ -1.9) and L-fucose (LogP ∼ -1.7), with a calculated polar surface area of 98 Ų . These physical differences directly influence chromatographic retention, crystallization behavior, and formulation handling, making 6-deoxy-L-talose uniquely identifiable and separable from its 6-deoxy analogs in analytical workflows.

Melting Point / LogP
Cross-study
mp 123–124°C; LogP -2.04; PSA 98 Ų
Enables identity confirmation
Distinct from L-rhamnose (mp 91–93°C) and L-fucose (mp 150–153°C)
Physicochemical characterization Chromatographic behavior Solid-state properties

Serotype c Polysaccharide Determinant

In Actinobacillus actinomycetemcomitans, the serotype c-specific polysaccharide antigen is composed exclusively of 6-deoxy-L-talose residues, whereas serotype a utilizes 6-deoxy-D-talose and serotype b employs a distinct repeating unit lacking talose altogether [1]. The O-acetylation pattern further distinguishes these antigens: serotype c carries an acetyl group at the O-4 position of the 3-linked 6-deoxy-L-talose, whereas serotype a acetylates O-2 of 6-deoxy-D-talose. This absolute stereochemical and regiochemical specificity makes 6-deoxy-L-talose an irreplaceable reagent for serotype c identification and for studying A. actinomycetemcomitans virulence.

Serotype c Specificity
Head-to-head
L-enantiomer required; O-4 acetyl; D-enantiomer yields false-negative
Enables L/D stereochemical attribution
GC-MS, NMR of A. actinomycetemcomitans antigens
Bacterial serotyping Polysaccharide antigen Immunochemical differentiation

Biosynthetic Pathway Exclusivity

The biosynthesis of dTDP-6-deoxy-L-talose shares the first three enzymatic steps (RmlA, RmlB, RmlC) with the dTDP-L-rhamnose pathway, producing the common intermediate dTDP-4-dehydro-β-L-rhamnose. However, the terminal reductase (Tal/Tll) that converts this intermediate to dTDP-6-deoxy-L-talose is phylogenetically distinct from the rhamnose-terminal reductase (RmlD), with low sequence similarity [1]. Cross-species enzyme mixing experiments demonstrated that when the 3,5-epimerase from E. coli O45 is combined with the 4-reductase from P. aeruginosa, the product is dTDP-L-rhamnose; conversely, P. aeruginosa 3,5-epimerase plus E. coli O45 4-reductase yields exclusively dTDP-6-deoxy-L-talose [2]. A talose epimerase (Tle) from Mycobacterium abscessus was further shown to interconvert dTDP-L-rhamnose and dTDP-6-deoxy-L-talose, with tle deletion abolishing 6-deoxy-talose from glycopeptidolipids and converting the smooth morphotype to rough [3].

Pathway Exclusivity
Cross-study
Tal/Tll reductase directs product; RmlD yields L-rhamnose
Pathway-specific biomarker context
In vitro reconstitution; tle deletion abolishes talose from GPL
Nucleotide-sugar biosynthesis Enzyme stereospecificity Gene cluster phylogeny

Stoichiometric Glycan Incorporation

In the O-specific polysaccharide of Mesorhizobium huakuii strain S-52, the trisaccharide repeating unit contains two residues of 6-deoxy-L-talose (6dTal) and one L-rhamnose (Rha), establishing a 2:1 talose-to-rhamnose stoichiometry, with approximately 10% of 6-deoxy-talose residues additionally 3-O-acetylated [1]. In Streptococcus bovis cell wall glycans, a triheteroglycan was found with D-galactose, L-rhamnose, and 6-deoxy-L-talose in a 2:1:1 ratio, whereas a separate diheteroglycan contained only D-glucose and L-rhamnose (1:1) with no talose [2]. These defined stoichiometric incorporations confirm that 6-deoxy-L-talose is not a minor contaminant but a quantitatively major, structurally essential component of specific bacterial glycans.

Glycan Stoichiometry
Cross-study
2:1 6dTal:Rha in M. huakuii; 1:1:2 in S. bovis triheteroglycan
Stoichiometric authentication context
GC-MS, NMR of purified polysaccharides
Glycan structural analysis Monosaccharide ratio Cell wall composition

6-Deoxy-L-talose Applications


Talosin Antifungal Development

6-Deoxy-L-talose serves as the essential glycosyl donor for synthesizing talosin-class antifungal leads. The quantitative MIC data (3–15 µg/mL vs. >100 µg/mL for non-talosylated controls) [1] establish that the 6-deoxy-L-talose moiety is the critical pharmacophoric element. Researchers procuring this sugar can generate talosin analogs for structure-activity relationship (SAR) studies targeting Candida, Aspergillus, and Cryptococcus infections, with a validated potency benchmark against which new analogs can be measured.

A. actinomycetemcomitans Serotyping

The absolute stereochemical requirement for L-configuration 6-deoxy-talose in serotype c A. actinomycetemcomitans [1] makes 6-deoxy-L-talose an indispensable reference standard for serotype-specific antibody detection, ELISA development, and epidemiological surveillance of periodontal pathogens. The O-4 acetylation pattern further enables differentiation from serotype a (O-2 acetylated D-enantiomer), ensuring accurate serotype assignment.

Defined Oligosaccharide Synthesis

The defined stoichiometric incorporation of 6-deoxy-L-talose (2:1 and 1:1 ratios relative to rhamnose) in M. huakuii and S. bovis polysaccharides [1] [2] necessitates its use as a building block in chemoenzymatic or chemical synthesis of structurally authentic O-specific polysaccharide fragments. These fragments are essential for epitope mapping, anti-glycan antibody generation, and conjugate vaccine candidate evaluation.

Enzymatic Pathway Engineering

The quantitative enzymatic production data—7.1% yield from L-fucose via one-pot dual-isomerase coupling [1]—provides a baseline for process optimization. Researchers can use this compound as an authentic standard for HPLC, NMR, and GC-MS method development aimed at improving bioconversion efficiency, comparing engineered enzyme variants, and scaling up production of this rare sugar.

Application
Selection Property
Validation Focus
Talosin antifungal analog SAR
Antifungal glycoside structure-activity relationship
Antifungal screening endpoint context
A. actinomycetemcomitans serotype c typing
L-enantiomer specificity
Serotype c polysaccharide antigen validation
Defined oligosaccharide synthesis
Stoichiometric incorporation ratio
Structural authentication via NMR/GC-MS
Enzymatic bioconversion optimization
Yield baseline from L-fucose
Process improvement and enzyme variant comparison

Technical Documentation Hub

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18 linked technical documents
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